molecular formula C6H5BClFO2 B057973 3-Chloro-4-fluorophenylboronic acid CAS No. 144432-85-9

3-Chloro-4-fluorophenylboronic acid

Cat. No.: B057973
CAS No.: 144432-85-9
M. Wt: 174.37 g/mol
InChI Key: WJDZZXIDQYKVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluorophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H5BClFO2 and its molecular weight is 174.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Laboratory Education : Lee, Schmink, and Berritt (2020) developed a contemporary undergraduate laboratory experiment incorporating microscale experimentation for the Suzuki–Miyaura cross-coupling of 4-fluorophenylboronic acid. This experiment exposes students to high-throughput experimentation (HTE) techniques, reinforcing their understanding of transition metal mediated cross-coupling reactions (Lee, Schmink, & Berritt, 2020).

  • Spectroscopic Studies : Piergies et al. (2013) conducted systematic spectroscopic studies on the adsorption mechanism of phenylboronic acids, including 4-fluorophenylboronic acid. This study used various techniques like FT-IR, FT-Raman, and SERS, contributing to understanding the adsorption modes and effects of substituents on phenylboronic acids (Piergies et al., 2013).

  • Fluorescence Quenching : Geethanjali, Nagaraja, and Melavanki (2015) studied the fluorescence quenching of 4-fluoro-2-methoxyphenyl boronic acid, exploring static quenching mechanisms in the system (Geethanjali, Nagaraja, & Melavanki, 2015).

  • Synthesis of Derivatives : Ikram et al. (2015) reported the synthesis of various thiophene derivatives using arylboronic acids, including 3-chloro-4-fluorophenylboronic acid, via a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives were studied for their pharmacological activities, highlighting their potential medicinal applications (Ikram et al., 2015).

  • Synthesis Techniques : Liu Zao (2005) synthesized 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, demonstrating a method involving Grignard reaction and protection of carbonyl groups (Liu Zao, 2005).

  • Halodeboronation Study : Szumigala, Devine, Gauthier, and Volante (2004) developed a synthesis for 2-bromo-3-fluorobenzonitrile via bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation (Szumigala et al., 2004).

Safety and Hazards

3-Chloro-4-fluorophenylboronic acid may cause skin and eye irritation, and may also cause respiratory irritation. It is recommended to avoid breathing dust, gas, or vapors, and to use personal protective equipment when handling this chemical .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDZZXIDQYKVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370430
Record name 3-Chloro-4-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144432-85-9
Record name 3-Chloro-4-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-fluorophenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-fluorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-fluorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-fluorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-fluorophenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.